molecular formula C9H8F4O B6265328 (1S)-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol CAS No. 1568245-08-8

(1S)-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol

Cat. No. B6265328
CAS RN: 1568245-08-8
M. Wt: 208.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol, otherwise known as 5-Fluoro-2-(trifluoromethyl)phenylethanol, is a compound with a wide range of applications in the scientific research field. It is a colorless liquid with a low boiling point and is used as a reagent in the synthesis of various compounds. It is also used as a reactant in various biochemical and physiological experiments.

Scientific Research Applications

5-Fluoro-2-(trifluoromethyl)phenylethanol is used in a variety of scientific research applications. It is used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a reactant in various biochemical and physiological experiments, such as enzyme inhibition and protein-protein interactions.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(trifluoromethyl)phenylethanol is not yet fully understood. However, it is believed that the compound acts as a substrate for various enzymes, and that its trifluoromethyl group is essential for its activity. It is also believed that the compound binds to specific proteins and inhibits their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Fluoro-2-(trifluoromethyl)phenylethanol are not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and to bind to certain proteins, such as the cystic fibrosis transmembrane conductance regulator (CFTR). It has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Fluoro-2-(trifluoromethyl)phenylethanol in laboratory experiments is its low boiling point, which makes it easy to handle and store. It is also relatively stable and non-toxic, making it safe to use in experiments. However, it is important to note that the compound is not water soluble and is not suitable for use in aqueous solutions.

Future Directions

The potential future directions for 5-Fluoro-2-(trifluoromethyl)phenylethanol are wide-ranging. Further research is needed to investigate its potential applications in the pharmaceutical and agrochemical industries. It could also be used in the development of new drugs or therapies for the treatment of various diseases. Additionally, further research is needed to understand the biochemical and physiological effects of the compound, as well as its mechanism of action. Finally, research is needed to explore the potential of using the compound as a reagent in the synthesis of various organic compounds.

Synthesis Methods

The synthesis of 5-Fluoro-2-(trifluoromethyl)phenylethanol is a two-step process. The first step involves the reaction of 2-bromo-5-fluorophenol with potassium carbonate to form a brominated intermediate, 2-bromo-5-fluorophenyl ethanone. The second step involves the reaction of this intermediate with trifluoromethanesulfonic acid to form 5-Fluoro-2-(trifluoromethyl)phenylethanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1S)-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "5-fluoro-2-(trifluoromethyl)benzene", "ethyl magnesium bromide", "acetaldehyde", "hydrogen chloride", "sodium hydroxide", "water", "sodium sulfate", "magnesium sulfate", "sodium bicarbonate", "magnesium", "methanol", "diethyl ether" ], "Reaction": [ "Step 1: Grignard Reaction", "- Add 5-fluoro-2-(trifluoromethyl)benzene to a flask containing diethyl ether and cool to 0°C.", "- Slowly add ethyl magnesium bromide to the flask while stirring.", "- Allow the reaction mixture to warm to room temperature and stir for 2 hours.", "- Quench the reaction by adding water and then hydrochloric acid.", "- Extract the organic layer with diethyl ether and dry over magnesium sulfate.", "- Concentrate the organic layer under reduced pressure to obtain the Grignard reagent.", "Step 2: Addition of Acetaldehyde", "- Add acetaldehyde to the Grignard reagent and stir for 2 hours.", "- Quench the reaction by adding hydrochloric acid.", "- Extract the organic layer with diethyl ether and dry over sodium sulfate.", "- Concentrate the organic layer under reduced pressure to obtain the alcohol intermediate.", "Step 3: Reduction", "- Dissolve the alcohol intermediate in methanol and add magnesium.", "- Stir the mixture for 2 hours and then add water.", "- Extract the organic layer with diethyl ether and dry over magnesium sulfate.", "- Concentrate the organic layer under reduced pressure to obtain the reduced alcohol intermediate.", "Step 4: Hydrolysis", "- Dissolve the reduced alcohol intermediate in water and add sodium hydroxide.", "- Stir the mixture for 2 hours and then add hydrochloric acid.", "- Extract the organic layer with diethyl ether and dry over sodium sulfate.", "- Concentrate the organic layer under reduced pressure to obtain the final product, (1S)-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol." ] }

CAS RN

1568245-08-8

Product Name

(1S)-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol

Molecular Formula

C9H8F4O

Molecular Weight

208.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.